贝他组胺

描述

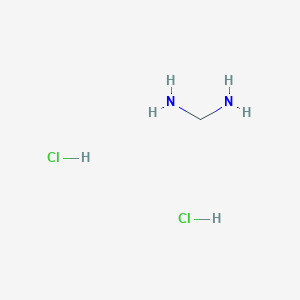

Betahistine, sold under the brand name Serc among others, is an anti-vertigo medication. It is commonly prescribed for balance disorders or to alleviate vertigo symptoms . It was first registered in Europe in 1970 for the treatment of Ménière’s disease . Betahistine is a histamine analogue that is used to treat symptoms of Ménière’s syndrome such as dizziness (vertigo), ringing in the ears (tinnitus), loss of hearing and nausea .

Synthesis Analysis

The synthesis method of betahistine comprises taking 3-methylaminopropionitrile, a solvent and a monovalent cyclopentadienyl cobalt catalyst, and carrying out cyclization reaction with acetylene in an anhydrous and oxygen-free environment at 85-95 ℃ under certain reaction pressure to synthesize the betahistine .

Molecular Structure Analysis

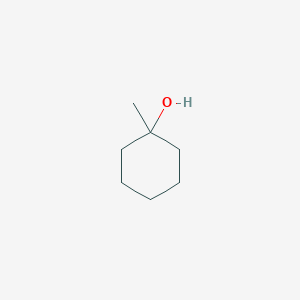

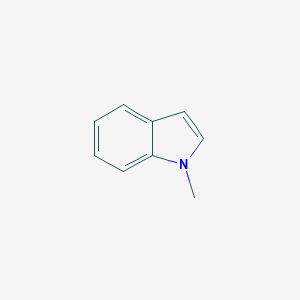

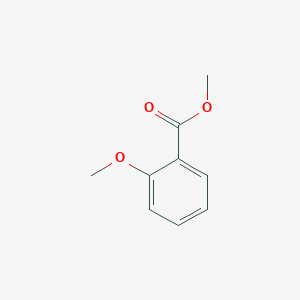

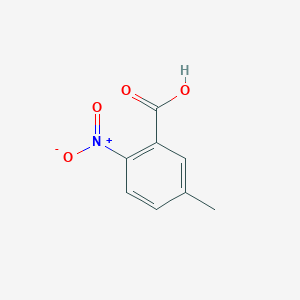

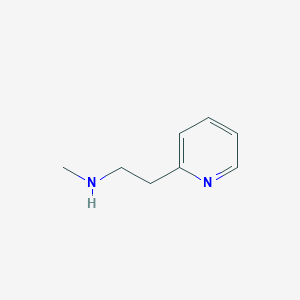

Betahistine is a simple organic molecule (N-methyl-2-(pyridin-2-yl)ethanamine, C8H12N2) consisting of the pyridine ring and an aliphatic chain containing an amine group . Its structure is closely related to phenethylamine, amphetamine and/or histamine .

Chemical Reactions Analysis

The molecular properties of Betahistine have been studied by ab initio MO-LCAO-SCF method followed by the correction to the electron correlation (MP2) in vacuo as well as in water as a solvent .

科学研究应用

Treatment of Ménière’s Disease

Betahistine is primarily used in the treatment of Ménière’s disease , a disorder characterized by episodes of vertigo, hearing loss, and tinnitus. It acts as a weak histamine H1 receptor agonist and a potent histamine H3 receptor antagonist, which helps reduce the frequency and severity of vertigo attacks .

Pharmacokinetics in Healthy Individuals

Research has been conducted to understand the pharmacokinetics of Betahistine in healthy individuals. Studies have shown that Betahistine exhibits linear pharmacokinetics over the therapeutic dose range, indicating dose proportionality in its absorption and metabolism .

Vestibular Rehabilitation

Betahistine has been studied for its efficacy in vestibular rehabilitation. It is believed to enhance inner ear microcirculation, which can alleviate vertigo symptoms and improve balance in patients suffering from vestibular disorders .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of Betahistine with histamine receptors. These studies provide insights into the drug’s mechanism of action at the molecular level, which is crucial for the development of more effective treatments .

Safety and Tolerability

The safety profile of Betahistine has been evaluated in various clinical trials. It has been found to be well-tolerated in patients, with a low incidence of adverse effects. This makes it a viable option for long-term management of vestibular disorders .

Dose-Defining Trials

Betahistine has been the subject of dose-defining trials to determine the optimal dosage for therapeutic efficacy. Such trials are essential to establish the maximum benefit with minimal side effects for patients with Ménière’s disease .

作用机制

Target of Action

Betahistine primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is an antagonist .

Mode of Action

Betahistine interacts with its targets by acting as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . This dual action leads to local vasodilation and increased permeability in the inner ear . This helps to reverse the underlying problem of endolymphatic hydrops, a condition thought to result from a disruption of endolymphatic fluid homeostasis in the ear .

Biochemical Pathways

Betahistine’s action on histamine receptors influences several biochemical pathways. It induces the production of multiple CTRP family members and activates the ERK1/2-AKT/PPARy pathway . This pathway is involved in regulating a variety of cellular processes, including cell growth and survival.

Pharmacokinetics

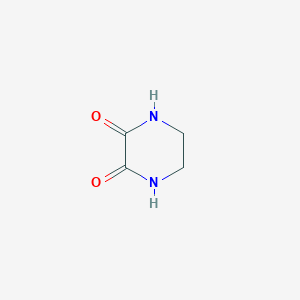

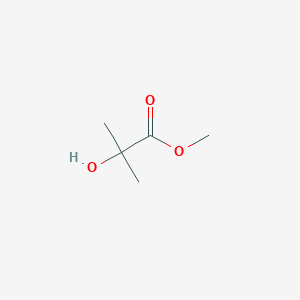

It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) . Less than 5% of betahistine is bound to plasma proteins, and 2PAA is rapidly excreted in the urine .

Result of Action

The molecular and cellular effects of betahistine’s action primarily involve relief from vertigo associated with Ménière’s disease . By acting on histamine receptors, betahistine reduces the symptoms of this condition, which include vertigo, tinnitus, and hearing loss . It also improves the accuracy of air righting reflex, reduces the time of contact righting reflex, and decreases head tilt and swimming behavior scores in animal models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of betahistine. For instance, genetic factors and environmental conditions can influence the metabolism of betahistine to its principal metabolite 2PAA, thereby affecting its pharmacokinetics . .

未来方向

Betahistine is currently undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD) . It is also being explored for its potential to alleviate benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway .

属性

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022665 | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

210.9±15.0 °C | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |

| Record name | OBE101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Betahistine | |

CAS RN |

5638-76-6 | |

| Record name | Betahistine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | betahistine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-144 | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of betahistine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that betahistine exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].

Q2: How does betahistine's interaction with histamine receptors translate into its therapeutic effects?

A2: Betahistine's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].

Q3: What evidence supports betahistine's effect on blood flow in the inner ear?

A3: Studies in animal models have shown that betahistine can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].

Q4: Does betahistine cross the blood-brain barrier?

A4: Yes, betahistine is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].

Q5: What is the typical pharmacokinetic profile of betahistine?

A5: Betahistine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for betahistine exposure in pharmacokinetic studies [, ].

Q6: What is the half-life of betahistine?

A6: Betahistine has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.

Q7: Are there any known factors that affect betahistine's pharmacokinetics?

A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase betahistine's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.

Q8: What is the relationship between betahistine dose and its effects?

A8: Research suggests that betahistine's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with betahistine administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].

Q9: What in vitro models have been used to study betahistine's effects?

A9: In vitro studies have investigated the effects of betahistine on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.

Q10: What animal models have been used to investigate betahistine's effects on vestibular disorders?

A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of betahistine's effects on behavioral recovery and neurochemical changes.

Q11: What do preclinical studies suggest about betahistine's potential in other neurological conditions?

A11: Animal studies suggest that betahistine may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that betahistine can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].

Q12: What are the main clinical applications of betahistine?

A12: Betahistine is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].

Q13: What is the general safety profile of betahistine?

A13: Betahistine is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].

Q14: Have any specific drug delivery systems been explored for betahistine?

A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for betahistine [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。